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Compound of Interest

Compound Name: 3-Bromo-4-fluorotoluene

Cat. No.: B1266451 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-fluorotoluene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 3-bromo-4-fluorotoluene. It is intended for

researchers, scientists, and professionals in the field of drug development who require detailed

spectroscopic information for this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-bromo-4-fluorotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

158.4 (d, ¹JCF = 246.5 Hz) C4

135.0 (d, ⁴JCF = 3.5 Hz) C2

131.7 (d, ³JCF = 5.9 Hz) C6

128.0 (d, ³JCF = 8.6 Hz) C5

124.8 (d, ²JCF = 18.2 Hz) C1

116.8 (d, ²JCF = 21.1 Hz) C3

20.0 (d, ⁴JCF = 3.5 Hz) CH₃

Solvent: CDCl₃. The assignments are based on typical chemical shifts and coupling constants

for similar structures.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Interpretation

3050-2850 C-H stretching (aromatic and aliphatic)

1590, 1480 C=C stretching (aromatic ring)

1220 C-F stretching

1050 C-Br stretching

870, 810 C-H bending (out-of-plane)

Sample preparation: Attenuated Total Reflectance (ATR) or as a thin film.

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Interpretation

188/190 100/98
[M]⁺ (Molecular ion peak,

showing bromine isotopes)

173/175 20/19 [M-CH₃]⁺

109 55 [M-Br]⁺

91 40 [C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Impact (EI).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-bromo-4-fluorotoluene is dissolved in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.[1][2] The solution is then filtered through a small plug of glass wool in a

Pasteur pipette directly into a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked

onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a

process called shimming. For a ¹H spectrum, a sufficient number of scans are acquired to

obtain a good signal-to-noise ratio. For a ¹³C spectrum, a larger number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.[3]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the spectrum. The spectrum is then phased, and the baseline is corrected. The chemical

shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method
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Sample Preparation: A small amount of solid 3-bromo-4-fluorotoluene is placed directly

onto the ATR crystal.[4]

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. A background spectrum of the clean ATR crystal is recorded. The IR spectrum of the

sample is then collected.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Thin Solid Film Method

Sample Preparation: A few milligrams of the solid sample are dissolved in a volatile solvent

like methylene chloride.[5] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer.[5] The

IR spectrum is then recorded.[5]

Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)
Electron Impact (EI) Method

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a heated probe or a gas chromatography (GC) inlet, where it is vaporized in a high

vacuum.[6]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV).[7][8] This causes the molecules to lose an electron, forming

a positively charged molecular ion ([M]⁺), which can then fragment.[7][8]

Mass Analysis: The resulting ions are accelerated by an electric field and then separated

based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[6][8]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.[8]
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Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-bromo-4-fluorotoluene.
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Caption: Workflow for Spectroscopic Analysis of 3-Bromo-4-fluorotoluene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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